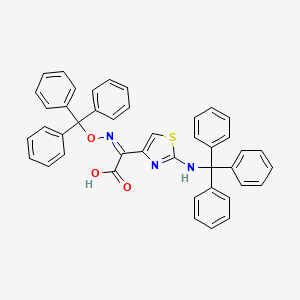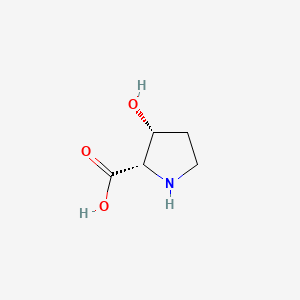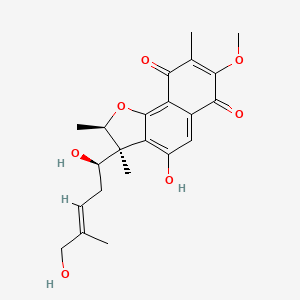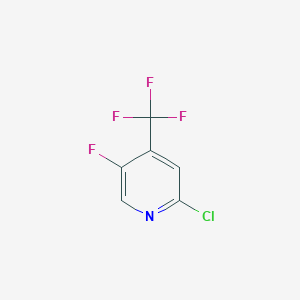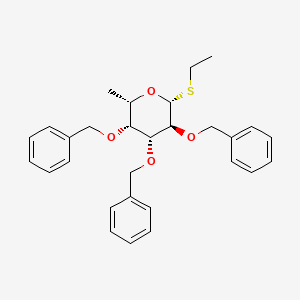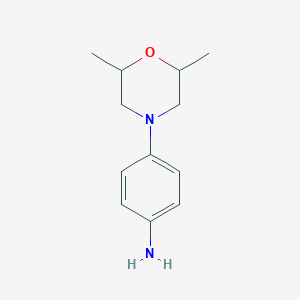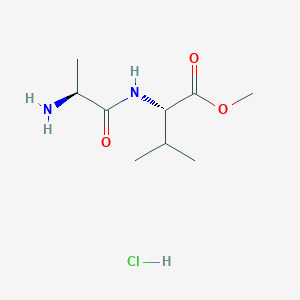
6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate (6-S-CPITA) is a synthetic small molecule that has a wide range of applications in scientific research. It is a derivative of the nucleoside inosine, and is composed of a 4-chlorophenyl group connected to a sulfur atom, and three acetate groups linked to the sulfur atom. 6-S-CPITA has been studied extensively for its biochemical and physiological effects, and has been utilized in a variety of laboratory experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway of compound '6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate' involves the protection of inosine followed by the introduction of a thiol group and chlorophenyl group at the 6th position. The final step involves acetylation of the triol group at the 2nd, 3rd, and 5th positions of inosine.
Starting Materials
Inosine, 4-Chlorophenylacetic acid, Thionyl chloride, Triethylamine, Acetic anhydride, Pyridine, Methanol, Dichloromethane, Diethyl ethe
Reaction
Protection of inosine with acetic anhydride and pyridine to form inosine acetate, Introduction of thiol group at the 6th position of inosine acetate using thionyl chloride and triethylamine in dichloromethane, Introduction of chlorophenyl group at the 6th position of inosine thioacetate using 4-chlorophenylacetic acid and triethylamine in dichloromethane, Acetylation of the triol group at the 2nd, 3rd, and 5th positions of inosine thioacetate using acetic anhydride and pyridine in methanol, Purification of the final product using diethyl ether and drying under vacuum
Applications De Recherche Scientifique
6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been used extensively in a variety of scientific research applications. It has been used in studies of the regulation of gene expression, as well as in studies of the regulation of protein-protein interactions. 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has also been used in studies of the regulation of cell signaling pathways, and in studies of the regulation of enzyme activity. It has also been used in studies of the regulation of transcription factors, and in studies of the regulation of chromatin structure.
Mécanisme D'action
The mechanism of action of 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate is not fully understood. However, it is believed that 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate binds to a specific site on the DNA molecule, preventing the transcription of certain genes. In addition, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate is believed to interact with certain proteins, disrupting their normal functioning. It is also believed that 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate binds to certain enzymes, preventing them from catalyzing certain reactions.
Effets Biochimiques Et Physiologiques
6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to have a variety of biochemical and physiological effects. In studies of gene regulation, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to inhibit the transcription of certain genes. In studies of protein-protein interactions, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to disrupt the normal functioning of certain proteins. In studies of cell signaling pathways, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to inhibit the activity of certain signaling pathways. In studies of enzyme activity, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to inhibit the activity of certain enzymes. In studies of transcription factors, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to inhibit the activity of certain transcription factors. In studies of chromatin structure, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to disrupt the normal structure of chromatin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate in laboratory experiments is that it is a highly potent compound. This means that it can be used in very small quantities, which makes it cost effective. In addition, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate is relatively stable, which makes it easy to store and use.
However, there are also some limitations to using 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate in laboratory experiments. One of the main limitations is that it is a synthetic compound, which means that it can be difficult to obtain in large quantities. In addition, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate can be toxic if ingested, so it is important to take appropriate safety precautions when working with it.
Orientations Futures
There are a number of potential future directions for 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate. One potential direction is the development of new synthesis methods for 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate. Another potential direction is the development of new applications for 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate, such as in drug discovery or in the development of new diagnostic tools. In addition, further research could be conducted on the biochemical and physiological effects of 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate, as well as on its potential toxicity. Finally, further research could be conducted on the potential therapeutic uses of 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate in human and animal health.
Propriétés
Numéro CAS |
132089-80-6 |
|---|---|
Nom du produit |
6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate |
Formule moléculaire |
C₂₂H₂₁ClN₄O₇S |
Poids moléculaire |
520.94 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



